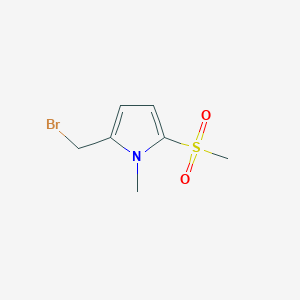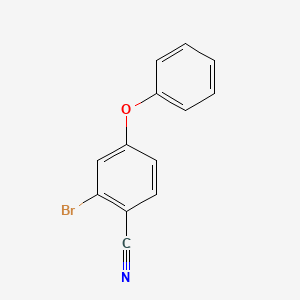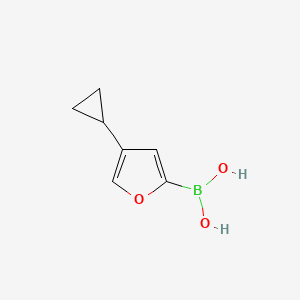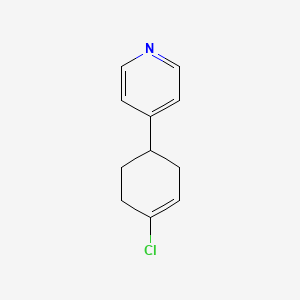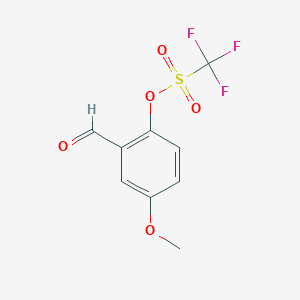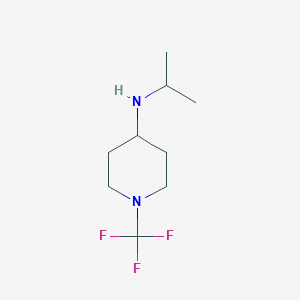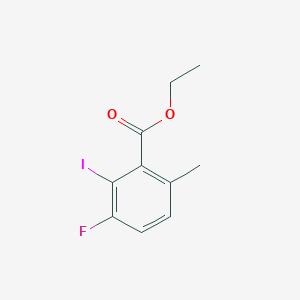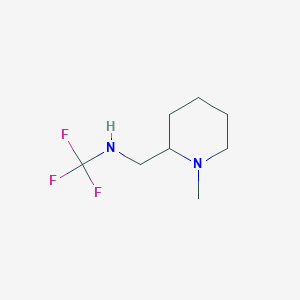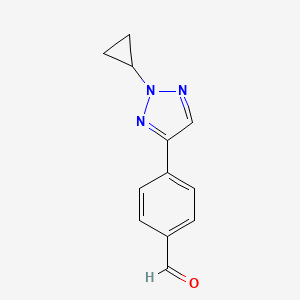
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzaldehyde: is a chemical compound that features a benzaldehyde moiety substituted with a 2-cyclopropyl-2H-1,2,3-triazol-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzaldehyde typically involves the following steps:
-
Formation of the 1,2,3-Triazole Ring:
- The 1,2,3-triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
- For example, cyclopropyl azide can be reacted with an alkyne to form the 2-cyclopropyl-2H-1,2,3-triazole ring.
-
Attachment to Benzaldehyde:
- The 2-cyclopropyl-2H-1,2,3-triazole ring can then be attached to a benzaldehyde moiety through a suitable linker or directly via a substitution reaction.
Industrial Production Methods:
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products:
Oxidation: 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzoic acid.
Reduction: 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzyl alcohol.
Substitution: Various substituted derivatives of the benzaldehyde moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly those containing the 1,2,3-triazole ring.
Ligand Design: The triazole ring can act as a ligand in coordination chemistry, forming complexes with metal ions.
Biology and Medicine:
Antimicrobial Agents: Compounds containing the 1,2,3-triazole ring have shown potential as antimicrobial agents.
Anticancer Agents: The compound can be explored for its potential anticancer properties due to the presence of the triazole ring, which is known to interact with biological targets.
Industry:
Materials Science: The compound can be used in the design of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzaldehyde would depend on its specific application. In general, the 1,2,3-triazole ring can interact with various biological targets, including enzymes and receptors. For example:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with receptors on the cell surface, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl) benzaldehyde : This compound contains a similar triazole ring but with different substituents.
- 1-(2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide : This compound also features a cyclopropyl-substituted triazole ring but with different functional groups.
Uniqueness:
- Structural Features: The presence of both the cyclopropyl group and the benzaldehyde moiety makes 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzaldehyde unique compared to other triazole-containing compounds.
- Potential Applications: The combination of these structural features may lead to unique biological and chemical properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H11N3O |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
4-(2-cyclopropyltriazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H11N3O/c16-8-9-1-3-10(4-2-9)12-7-13-15(14-12)11-5-6-11/h1-4,7-8,11H,5-6H2 |
InChI-Schlüssel |
QVLOBTBFQPUVSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2N=CC(=N2)C3=CC=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)
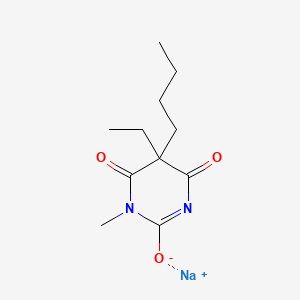
![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)
